Product packaging for Guazatine acetate salt(Cat. No.:CAS No. 57520-17-9)

Guazatine acetate salt

Cat. No.: B1212337
CAS No.: 57520-17-9
M. Wt: 415.6 g/mol
InChI Key: IGAGEWSIVSNYJF-UHFFFAOYSA-N
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Description

Iminoctadine triacetate is a synthetic aliphatic nitrogen fungicide of the bis-guanidine class . Its mode of action is characterized as multi-site, classified under FRAC group M07, and involves interactions with cell membrane transport and sterol biosynthesis, notably inhibiting C14-demethylase . This multi-site activity gives it a low inherent risk for resistance and makes it a valuable tool for managing pathogens resistant to other fungicide classes . This compound acts primarily as a protective fungicide, forming a barrier on plant surfaces that inhibits spore germination and early infection structures . It also exhibits curative properties, capable of halting disease progression after initial infection . It demonstrates broad-spectrum efficacy against various fungal pathogens, particularly Ascomycetes and Deuteromycetes, and is used in research against molds such as Penicillium digitatum (citrus green mold) and Alternaria species . A key research area is its synergistic effect when mixed with other fungicides, such as benzimidazoles, to control resistant fungal strains . For safe handling, note that the compound has an acute oral LD50 of 260-300 mg/kg in rats . It is harmful in contact with skin and toxic if swallowed . Personal protective equipment, including gloves and protective clothing, is required . Ecotoxicological studies show it is toxic to aquatic life with long-lasting effects; the LC50 for rainbow trout is 36 mg/l (96h) . It is not readily biodegradable and has a soil DT50 of approximately 79 days, indicating moderate persistence . This product is provided as a laboratory chemical for research and development purposes. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H45N7O2 B1212337 Guazatine acetate salt CAS No. 57520-17-9

Properties

CAS No.

57520-17-9

Molecular Formula

C20H45N7O2

Molecular Weight

415.6 g/mol

IUPAC Name

acetic acid;1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine

InChI

InChI=1S/C18H41N7.C2H4O2/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;1-2(3)4/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);1H3,(H,3,4)

InChI Key

IGAGEWSIVSNYJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N

Other CAS No.

57520-17-9
39202-40-9
115044-19-4

Pictograms

Acute Toxic; Irritant; Environmental Hazard

Synonyms

1,17-diguanidino-9-azaheptadecane
Befran
guazatine
iminoctadine

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Iminoctadine Triacetate

Chemical Synthesis Pathways of Iminoctadine and its Salts

The primary synthesis of iminoctadine and its various salts revolves around the formation of the core diguanidine structure from a triamine precursor. The triacetate salt is a common form, and other salt derivatives can be obtained through subsequent reactions.

A key method for synthesizing iminoctadine salts involves the reaction of the triamine, specifically 1,1'-iminodi(octamethylene)diamine, with an O-alkylisourea salt. For instance, iminoctadine triacetate can be produced by reacting the triamine with O-methylisourea acetate (B1210297). A typical procedure involves adding a 40% aqueous solution of O-methylisourea acetate to the triamine in water and stirring the mixture at a controlled temperature of 20 to 25°C for approximately 10 hours. Following the reaction, acetic acid is added. This process has been reported to yield iminoctadine triacetate at a high molar percentage, around 95.0%, based on the initial amount of triamine.

Similarly, other salts, such as iminoctadine tri(alkylbenzenesulfonates), can be synthesized by reacting the same triamine with O-alkylisourea alkylbenzenesulfonates. The reaction medium for this process is typically water or a mixture of water and methanol. To control the reaction and inhibit the formation of by-products, the solution of the O-alkylisourea alkylbenzenesulfonate is added dropwise to the triamine solution over a period of 1 to 10 hours, maintaining a temperature of 20 to 30°C. researchgate.netepo.org The yield for this type of reaction is also high, generally in the range of 93 to 95 mole% based on the triamine. researchgate.net

Reaction Parameters for Iminoctadine Salt Synthesis

Parameter Iminoctadine Triacetate Iminoctadine Tri(alkylbenzenesulfonates)
Triamine Precursor 1,1'-iminodi(octamethylene)diamine 1,1'-iminodi(octamethylene)diamine
Guanidinylating Agent O-methylisourea acetate O-alkylisourea alkylbenzenesulfonates
Solvent Water Water or Water/Methanol mixture
Reaction Temperature 20-25°C 20-30°C
Reaction Time ~10 hours 1-10 hours (dropwise addition)

| Reported Yield | ~95.0 mole% | 93-95 mole% |

Derivatization of iminoctadine from its triacetate salt to other forms, such as the albesilate (alkylbenzenesulfonate) salt, is a common practice to modify its physical and chemical properties. This is typically achieved through a salt exchange process.

One method involves the addition of a stoichiometrically excessive amount of an alkylbenzenesulfonic acid to an aqueous solution of iminoctadine triacetate. This process liberates acetic acid. However, the resulting iminoctadine alkylbenzenesulfonate salt is often a water-insoluble, viscous substance, which can make the complete removal of acetic acid challenging. researchgate.netepo.org

An alternative, multi-step approach involves first converting the iminoctadine triacetate to guazatine (B88368) sesquicarbonate. This is achieved by reacting the iminoctadine triacetate with sodium carbonate. The guazatine sesquicarbonate has good crystallinity, allowing it to be easily washed with water to completely remove sodium acetate. Subsequently, the purified guazatine sesquicarbonate can be reacted with an alkylbenzenesulfonic acid to yield the desired iminoctadine albesilate. While this method allows for a purer final product, it involves an additional salt exchange step. researchgate.netepo.org

Precursor Compound Synthesis and Characterization

The primary precursors for the synthesis of iminoctadine triacetate are the triamine, 1,1'-iminodi(octamethylene)diamine, and the guanidinylating agent, O-methylisourea acetate.

The triamine, with the chemical formula H₂N(CH₂)₈NH(CH₂)₈NH₂, is a key building block. While its use in the synthesis of iminoctadine is well-documented in patents, detailed public information regarding its synthesis and comprehensive characterization data (such as NMR or IR spectra) is limited.

The O-alkylisourea salts, such as O-methylisourea acetate or O-alkylisourea alkylbenzenesulfonates, serve as the source of the guanidino groups. These can be produced from cyanamide, an appropriate acid (like acetic acid or an alkylbenzenesulfonic acid), and a lower alcohol (such as methanol, ethanol, or propanol). researchgate.net O-methylisourea is commercially available in various salt forms, including the hemisulfate and hydrochloride salts.

Key Precursor Compounds for Iminoctadine Triacetate Synthesis

Compound Name Chemical Formula Role in Synthesis
1,1'-iminodi(octamethylene)diamine H₂N(CH₂)₈NH(CH₂)₈NH₂ Triamine backbone
O-methylisourea acetate C₃H₈N₂O₂ Guanidinylating agent

Investigation of By-product Formation in Synthetic Routes

In the synthesis of iminoctadine and its salts, the formation of by-products can occur, potentially affecting the purity and yield of the final product. The primary method to control and inhibit the formation of these by-products is through the careful control of reaction conditions.

Patents describing the synthesis of iminoctadine alkylbenzenesulfonates emphasize that the dropwise addition of the O-alkylisourea alkylbenzenesulfonate solution to the triamine solution over a prolonged period (1 to 10 hours) at a controlled temperature of 20 to 30°C leads to excellent selectivity of the reaction. researchgate.netepo.org This suggests that rapid, uncontrolled addition or higher temperatures could lead to the formation of undesired side products.

While the methods to inhibit by-product formation are mentioned, the specific structures of these by-products and detailed investigations into their formation mechanisms are not extensively described in the publicly available scientific literature or patents. The focus has been on optimizing the reaction conditions to minimize their occurrence.

Molecular and Cellular Mechanisms of Action of Iminoctadine Triacetate in Fungi

Biochemical Targets within Fungal Pathogens

The primary biochemical targets of iminoctadine triacetate are centered on the fungal cell membrane, leading to a cascade of disruptive events that compromise cell viability.

Iminoctadine triacetate's mode of action involves the direct disruption of the fungal cell membrane's function and structural integrity. mdpi.com As a guanidine-based compound, its cationic nature is thought to interact with the negatively charged components of the fungal membrane, leading to a loss of organization and function. This interference with the membrane disrupts critical processes such as nutrient transport and the maintenance of cellular homeostasis, which are vital for fungal growth and survival. researchgate.net The action of iminoctadine triacetate is characterized as a multi-site contact activity, suggesting it affects various components of the membrane transport system. researchgate.netherts.ac.uk

A direct consequence of the disruption of the cell membrane is a significant increase in its permeability. This damage allows for the uncontrolled leakage of intracellular components, which is detrimental to the cell. The increase in permeability is an indicator of severe damage to the membrane structure. frontiersin.org

Furthermore, treatment with iminoctadine has been shown to increase the content of malondialdehyde (MDA) within fungal cells. frontiersin.org Malondialdehyde is a key indicator of lipid peroxidation, a process where cellular membranes are degraded by oxidative stress. The elevated levels of MDA suggest that iminoctadine triacetate induces oxidative damage to the lipids within the fungal cell membrane, further contributing to the loss of its integrity and function.

Effects of Iminoctadine on Fungal Cell Membranes

ParameterObserved EffectImplication
Membrane PermeabilitySignificant IncreaseLoss of cellular contents, disruption of homeostasis
Malondialdehyde (MDA) ContentSignificant IncreaseIndicates oxidative stress and lipid peroxidation, leading to membrane damage

Interference with Fungal Lipid Biosynthesis Pathways

In addition to its direct effects on the cell membrane, iminoctadine triacetate interferes with the biosynthesis of essential lipids, particularly sterols. mdpi.com Fungal membranes contain ergosterol (B1671047), a lipid that is crucial for maintaining membrane fluidity and function. The mode of action of iminoctadine triacetate includes the inhibition of sterol biosynthesis. researchgate.net Specifically, it is suggested to act on the C14-demethylase enzyme, a key component in the ergosterol biosynthesis pathway. researchgate.net By inhibiting this enzyme, iminoctadine triacetate disrupts the production of ergosterol, leading to a dysfunctional cell membrane and ultimately inhibiting fungal growth. This mechanism is a critical aspect of its multi-site action against fungal pathogens. mdpi.com

Effects on Fungal Morphological Development

Iminoctadine triacetate effectively halts the infection process by targeting the early morphological development of fungi.

A key mechanism of iminoctadine triacetate's preventative action is the potent inhibition of fungal spore germination. mdpi.com Spore germination is the initial and critical step for a fungus to establish an infection on a host plant. By preventing spores from germinating, iminoctadine triacetate effectively stops the life cycle of the pathogen before any damage can occur to the host tissue. This inhibition prevents the formation of the germ tube, the structure that emerges from the spore and initiates colonization.

Following spore germination, many pathogenic fungi develop a specialized infection structure called an appressorium. This structure is essential for penetrating the host's cuticle. Iminoctadine triacetate has been shown to suppress the formation of the appressorium. mdpi.com By inhibiting this crucial step, the fungicide prevents the pathogen from physically breaching the host's defenses, thereby halting the infection process. This action, combined with the inhibition of spore germination, provides a robust defense against fungal invasion. mdpi.commdpi.com

Inhibitory Effects of Iminoctadine Triacetate on Fungal Development

Developmental StageEffect of Iminoctadine TriacetateOutcome
Spore GerminationInhibitionPrevents the initiation of fungal growth and infection. mdpi.com
Appressorium FormationSuppressionBlocks the formation of the structure required for host penetration. mdpi.com

Modulation of Mycelial Growth and Branching Patterns

Iminoctadine triacetate exerts a significant influence on the morphology and development of fungal mycelia. Research on its effects against the phytopathogenic fungus Corynespora cassiicola, the causal agent of Corynespora leaf spot, has demonstrated that the compound disrupts normal growth patterns. Specifically, treatment with a salt of iminoctadine, iminoctadine tris (albesilate), led to a notable increase in the branching of the mycelium. nih.gov This alteration suggests that the fungicide interferes with the apical dominance and polarity of hyphal growth, forcing the fungus to divert resources into creating new hyphal tips rather than extending existing ones.

**Table 1: In Vitro Inhibitory Effect of Iminoctadine tris(albesilate) on Mycelial Growth of *Corynespora cassiicola***

Parameter Value (μg/mL)
EC₅₀ Value Range 0.1151 - 1.2101
Mean EC₅₀ Value 0.5775 ± 0.2677

Data sourced from a study on the bioactivity of iminoctadine tris(albesilate) against 103 isolates of C. cassiicola. nih.gov

Investigating Cellular Processes Beyond Membrane Disruption

While the primary fungicidal activity of iminoctadine is attributed to the severe disruption of the fungal cell membrane, its chemical properties suggest that its effects may extend to other essential cellular processes. nih.gov The widespread cellular damage initiated at the membrane level can logically precipitate a cascade of secondary effects on intracellular functions.

Direct research detailing the specific interaction of iminoctadine triacetate with the machinery of fungal RNA and protein synthesis is not extensively documented in available scientific literature. The compound is primarily classified as a membrane-disrupting agent. researchgate.net However, it is plausible that iminoctadine triacetate indirectly inhibits these crucial processes.

Other antifungal agents that act by compromising membrane integrity, such as Amphotericin B, have been shown to be powerful inhibitors of both protein and ribonucleic acid synthesis in yeast. nih.gov This inhibition is not due to a direct interaction with ribosomes or polymerases but is thought to be a secondary effect of membrane damage. The disruption of the cell membrane leads to a loss of essential ions, such as potassium, and a breakdown of the electrochemical gradients that are vital for cellular homeostasis. nih.gov These ionic imbalances can, in turn, severely impair the function of ribosomes and other enzymes involved in transcription and translation, leading to a cessation of protein synthesis. nih.gov Given that iminoctadine also causes profound membrane damage, a similar secondary inhibition of RNA and protein synthesis is a likely consequence of its primary mode of action. nih.gov

Similar to its effects on macromolecular synthesis, the impact of iminoctadine triacetate on fungal carbohydrate and energy metabolism appears to be a secondary consequence of its primary mechanism of action. Iminoctadine is categorized as a multi-site contact fungicide, with its principal target being the cell membrane. herts.ac.uk Specific inhibition of key enzymes within metabolic pathways like glycolysis or the tricarboxylic acid (TCA) cycle has not been identified as a primary mode of action.

However, the integrity of the cell membrane is inextricably linked to energy metabolism. The fungal plasma membrane houses critical transport proteins that regulate the uptake of carbohydrates and other nutrients. Furthermore, the mitochondrial membrane, a potential secondary target for cationic molecules like iminoctadine, is the site of oxidative phosphorylation, the main process of ATP generation. Severe, non-specific damage to these membrane systems, as caused by iminoctadine, would inevitably lead to a catastrophic failure of cellular energy production. nih.gov This would manifest as a depletion of ATP, a disruption of metabolic fluxes, and an inability to maintain the energy-dependent processes necessary for life, ultimately contributing to cell death.

Fungal Resistance Mechanisms and Resistance Management Research

Molecular Basis of Acquired Resistance to Iminoctadine Triacetate

Research into the molecular underpinnings of resistance to iminoctadine triacetate is ongoing. Its classification as a multi-site inhibitor suggests a lower intrinsic risk for the development of resistance compared to single-site fungicides. herts.ac.ukherts.ac.uk

Identification of Target-Site Mutations

Iminoctadine triacetate is categorized under FRAC Code M07, signifying a multi-site activity. herts.ac.ukherts.ac.uk This mode of action involves the disruption of lipid biosynthesis, which in turn affects the integrity of the fungal cell membrane. mdpi.com Due to its action on multiple sites within the fungal cell, the development of resistance through a single target-site mutation is considered unlikely. herts.ac.ukresearchgate.net Current scientific literature has not documented specific target-site mutations leading to resistance against iminoctadine triacetate. This is in contrast to other fungicide classes where resistance is often linked to specific genetic mutations. researchgate.net

Elucidation of Non-Target Site Resistance Mechanisms

Non-target site resistance (NTSR) involves mechanisms that prevent the fungicide from reaching its target or that reduce its effectiveness at the target site. These can include reduced uptake, increased metabolic detoxification, or the enhanced activity of efflux pumps that expel the fungicide from the cell. nih.govresearchgate.net While these mechanisms have been studied for other fungicides, specific research elucidating NTSR mechanisms conferring resistance to iminoctadine triacetate is limited. The multi-site nature of iminoctadine triacetate makes it a challenging substrate for detoxification by a single enzymatic pathway, which may contribute to the low reported incidence of resistance. herts.ac.ukresearchgate.net

Biochemical Adaptations in Resistant Fungal Strains

Studies on the biochemical effects of iminoctadine triacetate reveal its significant impact on fungal cell membranes. Treatment with the fungicide leads to a notable increase in membrane permeability and an accumulation of malondialdehyde, a marker of lipid peroxidation and severe membrane damage. researchgate.net In some instances, exposure to a combination fungicide containing iminoctadine triacetate has been observed to cause abnormal swelling of germ tubes in resistant fungal strains.

Research on Baseline Sensitivity Data of Fungal Populations

Establishing baseline sensitivity data for fungal populations to a fungicide is crucial for monitoring shifts in sensitivity and for early detection of resistance. Such data provides a reference point against which future populations can be compared. uark.edu Research has been conducted to determine the baseline sensitivity of various fungal pathogens to iminoctadine and its salts.

For example, in vitro studies have determined the effective concentration (EC50) values for iminoctadine tris(albesilate) against Corynespora cassiicola and Pestalotiopsis pyri. The EC50 values for C. cassiicola ranged from 0.1151 to 1.2101 μg/mL, with a mean of 0.5775 ± 0.2677 μg/mL. researchgate.net For P. pyri, the average EC50 value was determined to be 0.5773 ± 0.0014 μg/ml. researchgate.net Additionally, studies on Colletotrichum species have shown that isolates of C. gloeosporioides are generally sensitive to iminoctadine-triacetate, while C. acutatum isolates exhibit lower sensitivity. researchgate.net

Table 1: Baseline Sensitivity of Selected Fungal Pathogens to Iminoctadine Salts

Fungal PathogenIminoctadine SaltEC50 Value (µg/mL)Reference
Corynespora cassiicolaIminoctadine tris(albesilate)0.5775 ± 0.2677 (Mean) researchgate.net
Pestalotiopsis pyriIminoctadine trialbesilate0.5773 ± 0.0014 (Mean) researchgate.net
Colletotrichum gloeosporioidesIminoctadine-triacetateSensitive researchgate.net
Colletotrichum acutatumIminoctadine-triacetateLess Sensitive researchgate.net

Strategies for Mitigating Resistance Development in Research Models

The primary strategy for mitigating the development of resistance to iminoctadine triacetate is rooted in its inherent multi-site mode of action. herts.ac.uk Fungicides that act on multiple metabolic pathways in a fungus present a formidable challenge to the development of resistance through simple genetic mutations.

In research and practical applications, the use of fungicide mixtures with different modes of action is a well-established resistance management tactic. The demonstrated synergistic activity of iminoctadine triacetate with benzimidazoles against resistant pathogens underscores the potential of this approach. researchgate.net By combining a multi-site inhibitor like iminoctadine triacetate with a single-site fungicide, the selection pressure for resistance to the single-site compound can be reduced.

Alternating fungicides with different FRAC codes is another cornerstone of resistance management. Integrating iminoctadine triacetate (M07) into a spray program that includes fungicides from other chemical classes can help to prevent the selection of resistant individuals within a fungal population.

Mechanistic Studies of Combination Treatments (e.g., with benzimidazoles)

The management of fungicide resistance is a critical aspect of sustainable agriculture. One of the primary strategies to mitigate the development of resistant fungal populations is the use of combination treatments, particularly with fungicides that have different modes of action. Research into the combination of iminoctadine triacetate with other fungicides, such as benzimidazoles, has demonstrated significant synergistic effects, providing a robust tool for controlling resistant pathogens.

Benzimidazole (B57391) fungicides function by inhibiting the assembly of microtubules, which are essential for cell division in fungi. mdpi.com However, the widespread and prolonged use of benzimidazoles led to the emergence of resistant strains in various fungal pathogens, such as Penicillium digitatum, the causal agent of citrus green mold. researchgate.netresearchgate.net This resistance is often linked to specific point mutations in the β-tubulin gene. researchgate.net

Iminoctadine triacetate, on the other hand, acts as a non-systemic, multi-site contact fungicide that disrupts the lipid bilayer of the fungal cell membrane, leading to cell damage and death. researchgate.net Due to its multi-site mode of action, the risk of resistance development is generally considered to be lower than for single-site inhibitors. However, when used alone, the efficacy of iminoctadine triacetate against certain benzimidazole-resistant pathogens has been found to be inconsistent under field conditions. researchgate.netresearchgate.net

Studies have shown that a combined application of iminoctadine triacetate and a benzimidazole fungicide can result in a synergistic effect, providing significantly better control of benzimidazole-resistant fungal strains than either fungicide used alone. researchgate.net A comprehensive analysis based on five years of data from multiple locations in Japan on the control of benzimidazole-resistant P. digitatum in citrus demonstrated this synergy. researchgate.netresearchgate.net The mixture consistently suppressed green mold to a greater degree than individual treatments, leading to the development of a pre-mixed commercial product. researchgate.netresearchgate.net This enhanced efficacy is attributed to the complementary modes of action, where iminoctadine triacetate compensates for the reduced effectiveness of benzimidazoles against resistant strains.

The following table summarizes findings on the efficacy of combination treatments against fungicide-resistant pathogens.

Fungal PathogenResistant ToCombination TreatmentObserved EffectReference
Penicillium digitatum (Citrus Green Mold)BenzimidazolesIminoctadine triacetate + BenzimidazoleSynergistic suppression; efficacy was consistently greater than treatments with either fungicide alone. researchgate.netresearchgate.net

This synergistic relationship underscores the mechanistic advantage of using fungicide mixtures. By targeting different essential processes within the fungal cell simultaneously, the combination treatment reduces the probability of selecting for individuals resistant to both active ingredients.

Theoretical Frameworks for Resistance Evolution

The evolution of fungicide resistance in fungal populations is a complex process governed by principles of evolutionary biology. Theoretical frameworks help in understanding and predicting how resistance emerges and spreads, thereby informing management strategies to prolong the effective lifespan of fungicides like iminoctadine triacetate.

The primary driver of resistance evolution is the selection pressure exerted by the fungicide itself. frontiersin.org When a fungicide is applied, susceptible individuals in the fungal population are killed, while individuals with pre-existing or newly acquired resistance traits survive and reproduce. Over time, this leads to an increase in the frequency of resistance alleles within the population.

Key molecular mechanisms underlying resistance include:

Target-site modification : Point mutations in the gene encoding the target protein can reduce the binding affinity of the fungicide, rendering it less effective. nih.gov This is a common mechanism for resistance to single-site inhibitors like benzimidazoles, where mutations in the β-tubulin gene confer resistance. researchgate.net

Overexpression of the target protein : An increase in the production of the target protein can effectively dilute the effect of the fungicide.

Metabolic detoxification : Fungi may evolve enhanced metabolic pathways, such as those involving cytochrome P450 monooxygenases or glutathione (B108866) transferases, to degrade or detoxify the fungicide before it can reach its target site. dokumen.pub

Deregulation of effector genes : Mutations in transcriptional regulators can lead to the overexpression of genes that confer resistance, such as those encoding efflux pumps that actively transport the fungicide out of the cell. nih.gov

Theoretical models of resistance evolution often focus on comparing different application strategies, such as using fungicides in mixtures versus alternations. researchgate.net The choice of strategy can significantly influence the rate at which resistance develops. Mixtures of fungicides with different modes of action, like iminoctadine triacetate and benzimidazoles, are often advocated because a fungus would need to possess resistance mechanisms to both active ingredients simultaneously to survive, which is a much rarer event. mdpi.com

Iminoctadine triacetate's multi-site mode of action is a key feature in the theoretical framework of resistance management. researchgate.net Fungicides that act on multiple metabolic pathways within the fungus are generally considered to have a low risk of resistance development. This is because multiple simultaneous mutations would be required for the pathogen to become resistant, a statistically improbable occurrence. Therefore, incorporating multi-site fungicides like iminoctadine triacetate into spray programs, either as a mixture partner or in rotation, is a cornerstone of anti-resistance theory and practice.

Environmental Behavior and Degradation Research of Iminoctadine Triacetate

Abiotic Degradation Pathways in Environmental Matrices

The abiotic degradation of a pesticide is primarily influenced by environmental factors such as sunlight and water, leading to photodegradation and hydrolysis.

Photodegradation Studies

Biotic Degradation and Microbial Transformation Processes

The breakdown of pesticides by microorganisms is a significant pathway for their removal from the environment. This process involves the identification of degrading organisms and the elucidation of metabolic pathways and resulting products.

Identification of Microbial Degrading Organisms and Pathways

Research on the microbial degradation of iminoctadine triacetate is limited. However, studies on the closely related compound, guazatine-triacetate, indicate that it is strongly and immediately adsorbed to soil particles, which makes it resistant to microbial attack and results in extremely slow degradation under both upland and flooded soil conditions researchgate.net. This strong adsorption is a key factor limiting its bioavailability to microorganisms.

General studies on guanidinium (B1211019) compounds have shown that they can be utilized by microorganisms as a source of nitrogen and carbon. For instance, some cyanobacteria possess enzymes, such as Sll1077, which is annotated as an agmatinase/arginase, that can degrade guanidine (B92328) into urea. This suggests a potential pathway for the microbial breakdown of the guanidine moieties within the iminoctadine structure. However, specific microbial species capable of degrading iminoctadine triacetate have not yet been isolated and identified. The degradation of guazatine (B88368) is thought to occur via de-guanidation, which is considered the rate-limiting step in its breakdown.

Metabolite Profiling of Biodegradation Products

There is currently no specific information available in the scientific literature detailing the metabolite profile resulting from the biodegradation of iminoctadine triacetate. Identifying these breakdown products is essential for a complete environmental risk assessment, as metabolites can sometimes be more mobile or toxic than the parent compound. For the related compound guazatine, environmental transformation products have been identified and include various guanidated and amine compounds such as GN, GG, NGN, GNN, NN, GGG, NNN, and GGN.

Sorption and Leaching Dynamics in Soil and Aquatic Systems

The movement of a pesticide in the environment is largely governed by its sorption (binding) to soil particles and its potential to leach through the soil profile into groundwater.

The behavior of iminoctadine in aquatic environments is influenced by the presence of suspended solids and aquatic humic substances like humic and fulvic acids researchgate.net. It is suggested that iminoctadine can be incorporated into these humic substances through hydrogen bonding or by forming amides, which would affect its mobility and bioavailability in water researchgate.net.

Regarding its mobility in soil, there is some conflicting information. The Groundwater Ubiquity Score (GUS) is an empirical index used to estimate the potential for a pesticide to leach into groundwater. The GUS is calculated based on the pesticide's soil half-life and its soil organic carbon-water partitioning coefficient (Koc). A calculated GUS leaching potential index for iminoctadine triacetate is reported as 7.59, which is classified as having a high leachability herts.ac.uk. However, this is a calculated value, and the underlying empirical data for soil half-life and Koc for iminoctadine triacetate are not provided.

In contrast, studies on the similar compound guazatine show that it is strongly adsorbed to various soil types, with adsorption increasing with higher clay content and cation exchange capacity. This strong adsorption would suggest low mobility and a lower potential for leaching. For instance, one study found that only up to 1.3% of applied radiolabeled guazatine was detected in the leachate. This discrepancy highlights the need for empirical studies on the sorption and leaching of iminoctadine triacetate to accurately determine its mobility in different soil types.

Interactive Data Table: Leaching Potential of Iminoctadine Salts

Compound NameGUS Leaching Potential IndexInterpretation
Iminoctadine triacetate7.59High leachability
Iminoctadine tris(albesilate)-2.69Low leachability

Persistence and Distribution Studies in Model Environmental Compartments

Persistence in Soil

Iminoctadine triacetate is categorized as being moderately persistent in soil environments. The rate of degradation, often expressed as a half-life (DT50), can vary depending on the specific characteristics of the soil.

Key Findings:

A typical aerobic soil metabolism half-life (DT50) for Iminoctadine triacetate has been reported to be approximately 79 days herts.ac.uk.

Literature data indicate a range of soil half-lives depending on the soil type:

Loamy Upland Soil: 28 days

Sandy Loam: 90 days

Clay Loam: 75 days

Loam: 122 days

This variability highlights the influence of soil composition, organic matter content, microbial activity, and other environmental factors on the degradation rate of the compound.

Interactive Data Table: Soil Degradation Half-life of Iminoctadine Triacetate

Soil TypeTypical DT50 (days)Persistence Classification
General (Typical)79Moderately Persistent
Loamy Upland28Slightly Persistent
Sandy Loam90Moderately Persistent
Clay Loam75Moderately Persistent
Loam122Persistent

Note: The persistence classification is based on the typical half-life ranges.

Distribution and Mobility in Soil

The potential for Iminoctadine triacetate to move within the soil profile and potentially reach groundwater is a significant aspect of its environmental behavior.

Key Findings:

Iminoctadine triacetate is characterized as having a high potential for leaching herts.ac.uk.

It is also described as being very mobile in the context of drainflow, suggesting a tendency to be transported with moving water through the soil herts.ac.uk.

These characteristics are often influenced by the compound's sorption behavior, which is its tendency to bind to soil particles. A low sorption affinity generally leads to higher mobility. While specific studies detailing the soil sorption coefficient (Koc) were not available in the searched literature, the high mobility and leaching potential suggest that Iminoctadine triacetate does not bind strongly to soil components.

Interactive Data Table: Mobility Characteristics of Iminoctadine Triacetate

ParameterFindingImplication
Leaching PotentialHighIncreased likelihood of movement to deeper soil layers and potentially groundwater.
Mobility (Drainflow)Very MobileReadily transported by water moving through the soil matrix.

Persistence and Distribution in Aquatic Systems

Detailed experimental data on the persistence and distribution of Iminoctadine triacetate in aquatic environments, such as water and sediment, are not extensively available in the public domain based on the conducted research. The high mobility of the compound suggests that if it reaches surface waters, it is likely to be distributed within the water column. Its persistence in these systems would be influenced by factors such as hydrolysis, photolysis, and microbial degradation, for which specific data are limited.

Further research, including field dissipation studies and detailed laboratory investigations on its behavior in various water and sediment types, would be necessary to provide a comprehensive understanding of the persistence and distribution of Iminoctadine triacetate in aquatic compartments.

Advanced Analytical Methodologies in Iminoctadine Triacetate Research

Chromatographic Techniques for Quantitative Analysis

Chromatography, particularly liquid chromatography, serves as the cornerstone for the quantitative analysis of iminoctadine triacetate. Its polar and reactive nature necessitates specialized approaches to achieve effective separation and detection.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC/ESI/MS)

Liquid chromatography combined with electrospray ionization-mass spectrometry (LC/ESI/MS) has emerged as a highly selective and sensitive technique for analyzing iminoctadine triacetate. researchgate.net This method is favored for its ability to handle complex matrices and provide definitive identification and quantification, even at trace levels. In a typical LC/ESI/MS setup, the sample is first separated on a liquid chromatography column before being introduced into the mass spectrometer. The electrospray ionization source converts the iminoctadine molecules into gas-phase ions, which are then separated and detected based on their mass-to-charge ratio. google.com

Researchers have developed methods using tandem mass spectrometry (LC/MS/MS) which further enhances selectivity by monitoring specific precursor-to-product ion transitions, a technique known as multiple-reaction monitoring (MRM). google.com This approach minimizes interferences from the sample matrix, making it a robust tool for residue analysis in diverse samples like water, fruits, and vegetables. researchgate.netgoogle.com

Hydrophilic Interaction Chromatography (HILIC) Applications

Due to the highly polar nature of iminoctadine, conventional reversed-phase liquid chromatography can result in poor retention. Hydrophilic Interaction Chromatography (HILIC) offers a powerful alternative, utilizing a polar stationary phase with a high-organic-content mobile phase to effectively retain and separate polar analytes. researchgate.net HILIC has been successfully coupled with LC/ESI/MS for the analysis of iminoctadine triacetate in water samples. researchgate.net This combination leverages the separation capability of HILIC for polar compounds and the high sensitivity of mass spectrometric detection, providing a reliable analytical solution. researchgate.net

High-Performance Liquid Chromatography with Post-Column Derivatization and Fluorescence Detection (HPLC-FL)

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL) is another established method for iminoctadine quantification. A significant challenge with iminoctadine is its lack of a native chromophore or fluorophore, making direct UV or fluorescence detection difficult. To overcome this, HPLC-FL methods employ a post-column derivatization strategy. After the analyte is separated on the HPLC column, it is mixed with a reagent that reacts with the guanidino groups of iminoctadine to produce a fluorescent product. This derivative can then be sensitively detected by a fluorescence detector. This technique has been recognized as an official analytical method in Japan for determining iminoctadine residues in water. researchgate.net

Spectroscopic Approaches for Structural Characterization of Metabolites

The structural elucidation of metabolites is fundamental to understanding the biotransformation and environmental fate of iminoctadine. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools for this purpose. nih.govscielo.br While detailed public studies on the full spectroscopic characterization of specific iminoctadine triacetate metabolites are limited, the established methodologies for related compounds provide a clear framework. For example, ¹³C-NMR spectroscopy has been effectively used to evaluate the soil-bound residues of other fungicides, demonstrating its power in characterizing complex environmental samples. researchgate.net

High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the determination of elemental compositions for metabolite identification. When coupled with liquid chromatography (LC-HRMS), it allows for the separation and subsequent structural analysis of individual metabolites from complex mixtures. Further fragmentation analysis (MS/MS) can reveal structural details of the metabolites by breaking them down into smaller, identifiable pieces. scielo.br

Method Validation for Research Applications (e.g., recovery rates, quantitation limits)

The reliability of any analytical method hinges on rigorous validation. Key parameters include recovery, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov For iminoctadine triacetate, various studies have reported validation data demonstrating the robustness of their developed methods.

For instance, an LC/ESI/MS method using HILIC for the analysis of iminoctadine in various water types showed excellent performance. researchgate.net Similarly, a method developed for agricultural products reported high average recovery rates. The validation data from these studies confirm that the methods are suitable for their intended purpose of trace residue analysis.

Analytical MethodMatrixSpiked ConcentrationAverage Recovery Rate (%)Limit of Quantitation (LOQ)Source
LC/ESI/MS with HILICDistilled Water, Tap Water, Raw Water0.06, 0.6, and 6 µg/L77.1 - 96.7%0.04 µg/L researchgate.net
LC/MS/MSWater Samples (after derivatization)Not Specified80 - 101%0.22 ng/L (LOD) researchgate.net

Development of Novel Detection and Quantification Techniques

Research continues to push the boundaries of iminoctadine analysis, focusing on improving sensitivity, simplifying sample preparation, and exploring new detection principles. One innovative approach involves the derivatization of iminoctadine with benzoyl chloride prior to LC/MS/MS analysis. researchgate.netresearchgate.net This procedure forms a less polar benzoate (B1203000) derivative, which can improve chromatographic behavior and prevent the loss of the analyte due to its adsorptive properties. researchgate.net

A significant advancement outside of traditional chromatography is the development of electrochemical methods. A highly sensitive technique using square wave voltammetry (SWV) at a cyclic renewable silver amalgam film electrode (Hg(Ag)FE) has been reported. rsc.org This method is based on the finding that iminoctadine can act as an electrocatalyst, generating a signal related to the catalytic hydrogen evolution reaction. rsc.org This electrochemical approach offers a simple and sensitive tool for quantifying iminoctadine at very low concentrations, with a reported limit of detection (LOD) of 2.6 × 10⁻⁹ mol L⁻¹ and a limit of quantitation (LOQ) of 8.5 × 10⁻⁹ mol L⁻¹. researchgate.netrsc.org Such electrochemical sensors represent a promising avenue for developing portable and rapid field-based detection systems. mdpi.comnih.gov

Interaction Studies of Iminoctadine Triacetate with Model Non Target Organisms

Investigating Biochemical and Physiological Responses in Insect Models (e.g., Bombyx mori L.)

The silkworm, Bombyx mori, serves as a crucial model organism for assessing the impact of various chemical compounds on non-target insects. Studies on the interaction between Iminoctadine triacetate and B. mori have revealed significant effects on its development, feeding, and gene expression.

Analysis of Developmental Inhibition Mechanisms

Oral administration of a fungicide containing Iminoctadine triacetate has been shown to cause delayed developmental effects in Bombyx mori larvae. bioone.org When larvae were fed a diet containing a moderate dose of the formulated fungicide throughout their third instar, they successfully molted to the fourth instar. However, their growth ceased at this stage, and they eventually died after an extended fourth instar period without molting to the fifth instar. bioone.org This failure to molt suggests an interference with the insect's developmental processes. Interestingly, even with a restricted diet comparable to that of the treated group, a control group of larvae still managed to develop to the fifth instar, albeit at a slower pace and smaller size. bioone.org This indicates that the developmental arrest is not solely due to reduced food intake.

Further investigations into the insecticidal effects of an Iminoctadine triacetate liquid formulation showed that third-instar larvae ingesting the diet with the formulation developed, while those on a higher concentration died within 24 hours. researchgate.netresearchgate.net

Table 1: Developmental Effects of Iminoctadine Triacetate on Bombyx mori Larvae

ObservationDetailsReference
Growth ArrestLarvae exposed to a moderate dose in the third instar stopped growing in the fourth instar. bioone.org
Molting FailureAffected larvae were unable to molt from the fourth to the fifth instar. bioone.org
MortalityProlonged fourth instar duration ultimately led to death. bioone.org
Comparison to Dietary RestrictionLarvae on a restricted diet still completed molting, unlike the Iminoctadine triacetate-treated group. bioone.org

Gene Expression Profiling in Response to Exposure

To understand the molecular mechanisms behind the observed toxic effects, researchers have begun to explore the changes in gene expression in Bombyx mori following exposure to Iminoctadine triacetate. In larvae affected by the formulated fungicide, "housekeeping genes" such as 18S ribosomal RNA, actin 3, elongation factor 2, and nsd-2 were found to be expressed normally. bioone.org This suggests that the fundamental cellular machinery remains operational and that the toxic effects are likely mediated through more specific pathways. The availability of extensive expressed sequence tag (EST) databases and microarray technologies for Bombyx mori provides a powerful platform for more in-depth gene expression profiling to identify the specific genes and pathways affected by Iminoctadine triacetate. researchgate.netbmbreports.org Such studies can reveal disruptions in processes like hormone regulation, detoxification, and immune response. For instance, studies on other stressors in silkworms have successfully used these techniques to identify genes responsive to viral infections and other insecticides. nih.gov

Research on Interactions with Plant Physiology (Excluding Efficacy/Residue)

This subsection focuses on the physiological interactions of Iminoctadine triacetate with plants, specifically examining how it is taken up and moved within plant tissues, and its effects at the cellular level, independent of its fungicidal efficacy or residue analysis.

Exploration of Uptake and Translocation Mechanisms in Plant Tissues

The movement of chemical compounds within a plant involves several key processes: uptake by the roots, loading into the xylem for transport to the shoots, and potential redistribution via the phloem. mdpi.comresearchgate.net The specific mechanisms for the uptake and translocation of Iminoctadine triacetate in plants are not yet fully elucidated. However, the general principles of xenobiotic transport in plants suggest that it could be absorbed through either the symplastic pathway (through the cells) or the apoplastic pathway (between the cells). mdpi.com The size and chemical properties of the Iminoctadine triacetate molecule would influence which pathway is favored. nih.gov Studies on other compounds, such as organic selenium, have shown that different chemical forms can be taken up by different transporters, including aquaporins and ion channels. frontiersin.org Understanding these mechanisms is crucial for assessing the potential for unintended accumulation of the compound in various plant parts.

Cellular Responses in Plant Cell Cultures

Plant cell suspension cultures offer a controlled environment to study the direct cellular effects of chemical compounds, eliminating the complexities of whole-plant physiology. nih.gov These cultures can be used to investigate a range of cellular responses, including changes in growth, metabolism, and the induction of stress-related pathways. researchgate.netmdpi.com For example, exposure of plant cell cultures to various biotic and abiotic stressors can induce programmed cell death (PCD), a genetically controlled process to eliminate damaged cells. nih.gov The response of plant cell cultures to Iminoctadine triacetate could be assessed by monitoring cell viability, changes in the production of secondary metabolites, and the expression of stress-responsive genes. nih.gov Furthermore, the use of alternative carbon sources, such as acetate (B1210297), in plant cell cultures is an area of active research, and understanding how compounds like Iminoctadine triacetate might interact with these alternative metabolic pathways could provide further insights into its cellular effects. frontiersin.org

Impact on Beneficial Microorganisms in Research Contexts

The application of fungicides in agricultural and research settings can have unintended consequences on non-target organisms, including beneficial microorganisms. Iminoctadine triacetate, a fungicide known for its membrane-disrupting properties, has been studied in various contexts that shed light on its potential interactions with these microbial communities. researchgate.net This section explores the documented impacts of iminoctadine triacetate on soil and endophytic microorganisms within a research framework.

Studies on Soil Microbial Communities

Direct and comprehensive research on the specific effects of iminoctadine triacetate on the broader soil microbial community structure, diversity, and function is limited. However, its known mode of action and studies on other fungicides with similar properties allow for an informed discussion of its potential impacts.

Iminoctadine triacetate acts by disrupting the cell membrane integrity of fungi. researchgate.netmdpi.com This non-specific mode of action suggests that it could also affect other microorganisms that possess lipid-based cell membranes, leading to potential shifts in the microbial composition of the soil. researchgate.net Fungicides with membrane-disrupting capabilities can lead to a decrease in microbial biomass and alter the balance between different microbial groups, potentially favoring more resistant species. nih.gov

Effects on Microbial Populations and Enzyme Activity:

The introduction of fungicides into the soil can influence the activity of soil enzymes, which are critical for nutrient cycling. While direct data for iminoctadine triacetate is scarce, fungicides, in general, have been shown to have variable effects on soil enzyme activities. For instance, some fungicides can inhibit the activity of enzymes involved in carbon and nitrogen cycling, while others may have a stimulatory effect on certain microbial populations that are tolerant to the chemical. nih.gov One study noted the use of iminoctadine triacetate in a selective medium to isolate Pythium spp. from soil, indicating its potential to suppress certain fungal groups while allowing others to proliferate. apsnet.org Another study on the chemical control of strawberry anthracnose mentions the development of resistance in the pathogen Glomerella cingulata to several fungicides, including iminoctadine triacetate, which highlights the selective pressure such compounds can exert on microbial populations. unitn.it

Impact on Nitrogen Cycling:

The nitrogen cycle, a crucial process for soil fertility, is driven by a diverse community of microorganisms. nih.govgoogle.comfrontiersin.org Some fungicides have been shown to interfere with nitrification, the process by which ammonia (B1221849) is converted to nitrates, by affecting the bacteria responsible for this conversion. google.comgoogleapis.com A case study on the use of Azolla pinnata in rice paddies as a natural nitrogen fertilizer notes that the application of a fungicide mixture containing iminoctadine triacetate is toxic to aquatic organisms, suggesting a potential disruption of the broader farmland ecosystem and its associated nutrient cycles. satoyamainitiative.org

Table 1: Potential Impacts of Iminoctadine Triacetate on Soil Microbial Communities (Based on Mode of Action)

Microbial AspectPotential Impact of Iminoctadine TriacetateRationale
Fungal Diversity Decrease in sensitive fungal populationsDirect fungicidal effect due to membrane disruption. researchgate.netmdpi.com
Bacterial Diversity Potential for shifts in community structureSome bacteria may be sensitive, while others could be resistant or benefit from reduced fungal competition. researchgate.net
Soil Enzyme Activity Variable effects (inhibition or stimulation)Direct toxic effects on enzyme-producing microbes or indirect effects through altered microbial community composition. nih.gov
Nitrogen Cycling Potential inhibition of nitrification and other processesToxicity to key bacteria involved in the nitrogen cycle, such as nitrifying bacteria. google.comgoogleapis.com

Influence on Endophytic Microorganism Research

Endophytic microorganisms, which reside within plant tissues without causing disease, are a subject of increasing research interest due to their potential to promote plant growth and produce novel bioactive compounds. The use of fungicides like iminoctadine triacetate in this research context is primarily aimed at controlling contamination, but this application can also influence research outcomes.

Use in Eliminating Endophytic Contamination:

In plant tissue culture, a common technique for studying and propagating plants, contamination by endophytic bacteria and fungi is a significant challenge. Research has documented the use of iminoctadine triacetate, often in combination with other antibiotics like ampicillin, to prevent endophytic bacterial contamination. mdpi.comresearchgate.netnih.gov This application, while effective for isolating specific plant tissues or other desired microorganisms, inherently selects against a portion of the natural endophytic community.

For example, a study on the tissue culture of the water lily Nymphaea candida reported that antibiotics, including iminoctadine triacetate, are commonly used to manage endophytic bacterial contamination. mdpi.comnih.gov This selective removal of certain microbial groups is a critical consideration for researchers aiming to understand the full spectrum of endophytic diversity and their interactions with the host plant.

Implications for Studying Endophyte Diversity and Function:

The use of iminoctadine triacetate to create "clean" plant material for research can inadvertently lead to a skewed understanding of the plant's natural microbiome. By eliminating certain endophytic bacteria, researchers might miss out on discovering novel species or understanding the complex synergistic or antagonistic interactions that occur within the plant. This is particularly relevant as studies increasingly show that endophytic communities as a whole contribute to plant health and resilience. unitn.it

Table 2: Documented and Potential Effects of Iminoctadine Triacetate in Endophytic Microorganism Research

Research AspectEffect of Iminoctadine TriacetateSupporting Evidence/Rationale
Control of Contamination Effective in preventing endophytic bacterial contamination in plant tissue culture. mdpi.comresearchgate.netnih.govUsed as an antibiotic to create axenic plant cultures for specific research purposes.
Assessment of Endophytic Diversity Potential for underestimation of bacterial endophyte diversity.Eliminates certain bacterial species, leading to a biased view of the natural endophytic community.
Functional Studies of Endophytes May alter the study of host-microbe interactions.The absence of certain endophytes could change the plant's physiological responses and the functions attributed to the remaining microbes.

Structure Activity Relationship Sar Investigations of Iminoctadine Analogs

Computational Chemistry and Molecular Modeling for SAR Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and agrochemical development, offering a rational approach to predicting the biological activity of novel compounds before their synthesis. tarosdiscovery.comschrodinger.com These in silico methods allow for the visualization and analysis of molecular interactions at an atomic level, providing insights that guide the design of more effective molecules. sarjournal.com

Molecular modeling encompasses a range of techniques used to simulate the behavior and properties of molecules. sarjournal.com For SAR prediction of iminoctadine analogs, key methods include:

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a specific target, such as a protein or enzyme. nih.gov For iminoctadine analogs, docking studies could be used to model their interaction with target enzymes like polyamine oxidases, predicting binding affinities and identifying key amino acid residues involved in the interaction. This helps in understanding why certain structural modifications might increase or decrease activity.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological effect. By aligning a set of active iminoctadine analogs, a pharmacophore model can be generated to define the crucial features, such as hydrogen bond donors/acceptors and hydrophobic centers. This model then serves as a 3D query to screen virtual libraries for new, structurally diverse compounds with a high probability of being active. nih.gov

Structure-Based and Ligand-Based Design: When the 3D structure of the biological target is known, structure-based design is employed to create ligands that fit precisely into the binding site. tarosdiscovery.com If the target structure is unknown, ligand-based methods use the information from known active molecules, like iminoctadine, to design new derivatives with similar properties. tarosdiscovery.com

These computational approaches facilitate a more focused and efficient research process. By creating and assessing virtual models of iminoctadine derivatives, scientists can prioritize the synthesis of only the most promising candidates, saving significant time and resources. tarosdiscovery.comnih.gov

Synthesis and Evaluation of Iminoctadine Triacetate Derivatives for Modified Biological Activity

The synthesis of iminoctadine derivatives is fundamental to exploring its SAR. A straightforward synthetic strategy has been developed to produce pure iminoctadine, which can then be formulated as salts like iminoctadine tris(trifluoroacetate) or iminoctadine triacetate. researchgate.netgoogle.com The core of SAR studies lies in the creation and subsequent biological testing of analogs where specific parts of the molecule are altered.

Research into structurally related polyamines provides a strong model for the types of derivatives and evaluations relevant to iminoctadine. Studies have focused on synthesizing and evaluating spermine (B22157) and methoctramine (B27182) analogues that differ in the polyamine backbone and the terminal substituents. tandfonline.com These compounds are then evaluated for their ability to interact with or inhibit key enzymes in polyamine metabolism, such as spermine oxidase (SMOX) and acetylpolyamine oxidase (PAOX), which are crucial pathways in various organisms. tandfonline.com

The biological evaluation typically involves kinetic analysis to determine the potency and selectivity of the new derivatives. Key parameters measured include the inhibition constant (Kᵢ), which indicates the concentration required to produce half-maximum inhibition, and the catalytic efficiency (kcat/Kₘ), which measures how efficiently an enzyme converts a substrate into a product.

Below is a data table summarizing the biological evaluation of selected polyamine analogs, demonstrating how structural modifications impact their interaction with PAOX.

Table 1: Biological Evaluation of Spermine Analogs as Substrates for Acetylpolyamine Oxidase (PAOX)
CompoundStructural ModificationKₘ (µM)kcat (s⁻¹)kcat/Kₘ (s⁻¹µM⁻¹)
N¹-Acetylspermine (Physiological Substrate)-4.5 ± 0.414.0 ± 0.63.1
Compound 2Unsymmetrical, with a naphthalene (B1677914) ring at one terminus1.4 ± 0.220.0 ± 0.914.3
Compound 4Unsymmetrical, with a thiophene (B33073) ring at one terminus3.0 ± 0.316.0 ± 0.85.3

Data derived from a study on polyamine analogues and their interaction with polyamine and spermine oxidase. tandfonline.com This table shows that Compound 2, with a naphthalene substituent, is a more efficient substrate for PAOX than the enzyme's natural substrate.

Mapping Structural Features to Specific Mechanistic Pathways

A primary goal of SAR is to connect specific structural features of a molecule to its mechanism of action. Iminoctadine is known to function as a fungicide by disrupting the cell membrane function of pathogens and inhibiting lipid biosynthesis. nih.gov More specific mechanistic insights can be gained by studying how structural analogs interact with distinct biological targets, such as the FAD-containing enzymes PAOX and SMOX. tandfonline.com

Studies on polyamine analogs have revealed that specific chemical modifications can confer high selectivity and potency for these enzymes. The long, flexible polyamine chain of iminoctadine is critical for entering and binding within the active site of these enzymes, but the terminal groups largely determine the specificity. tandfonline.com

Key structural-mechanistic correlations include:

Terminal Aromatic Groups: The addition of bulky, hydrophobic groups at the ends of the polyamine chain significantly influences enzyme affinity and selectivity. For instance, an analog with a terminal naphthalene ring shows a strong affinity and high catalytic efficiency for PAOX. tandfonline.com In contrast, a different aromatic group, such as a thiophene ring, can confer selectivity towards SMOX. tandfonline.com

Polyamine Backbone: The length and composition of the central polyamine chain are crucial for correctly positioning the terminal groups within the enzyme's active site. The hydrophobic portion of the PAOX active site is known to be flexible and capable of accommodating large groups, which is a key factor for ligand binding. tandfonline.com

Guanidino Groups: The highly basic guanidino groups of iminoctadine are essential for its activity. They are typically protonated at physiological pH, allowing for strong ionic interactions with negatively charged residues (e.g., aspartate) in the active sites of target enzymes. tandfonline.com

These relationships can be summarized as follows:

Table 2: Mapping of Structural Features of Iminoctadine Analogs to Mechanistic Interactions
Structural FeatureModification ExampleObserved Mechanistic EffectTarget Pathway/Enzyme
Terminal GroupsAddition of a naphthalene ringConfers strong affinity and high catalytic efficiencyAcetylpolyamine Oxidase (PAOX)
Terminal GroupsAddition of a thiophene ringConfers strong affinity and selectivitySpermine Oxidase (SMOX)
Core StructureGuanidino moietiesEnables strong ionic interactions with acidic residues in enzyme active sitesPolyamine Oxidases, other potential targets
Core StructureHydrophobic polyamine chainAllows for van der Waals interactions within the hydrophobic cavity of the enzyme active siteAcetylpolyamine Oxidase (PAOX)

This table illustrates how specific chemical modifications on the polyamine scaffold directly influence interactions with distinct enzymatic pathways, based on findings from analog studies. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com The primary objective is to develop a predictive model that can estimate the activity of newly designed, unsynthesized molecules. nih.gov This approach saves costs by prioritizing the synthesis of compounds with the highest predicted potency. nih.gov

The development of a QSAR model for iminoctadine analogs would involve several key steps:

Data Set Assembly: A collection of iminoctadine derivatives with experimentally measured biological activities (e.g., IC₅₀ or Kᵢ values against a specific target) is required. This data set is typically divided into a training set (to build the model) and a validation or test set (to evaluate its predictive power). nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D descriptors (e.g., atom counts, topological indices) or 3D descriptors (e.g., molecular shape, surface area).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to create an equation that links the molecular descriptors (independent variables) to the biological activity (dependent variable). mdpi.com

Model Validation: The robustness and predictive ability of the model are rigorously assessed using statistical metrics. A reliable QSAR model must be statistically significant and demonstrate strong predictive performance on the external test set. nih.gov

While specific QSAR models for iminoctadine were not detailed in the searched literature, the statistical parameters used to validate such models are well-established.

Table 3: Typical Statistical Parameters for QSAR Model Validation
ParameterSymbolDescriptionAcceptable Value
Coefficient of DeterminationMeasures the goodness-of-fit of the model to the training set data.> 0.6
Leave-One-Out Cross-Validation CoefficientMeasures the internal predictive ability of the model.> 0.5
Predicted Residual Sum of SquaresPRESSMeasures the predictive error of the model; lower values are better.-
Standard Deviation of Error of PredictionSDEPRepresents the average error in the predicted values.Low value

This table presents key statistical metrics used to assess the quality and predictive power of a QSAR model, based on common practices in the field. mdpi.comnih.gov

Developing a validated QSAR model for iminoctadine analogs would be a powerful tool, enabling the rapid in silico screening of vast numbers of virtual compounds and guiding the rational design of next-generation derivatives with optimized biological activity. nih.gov

Future Research Trajectories and Interdisciplinary Perspectives for Iminoctadine Triacetate

Exploring Novel Biochemical Targets within Fungal Pathogens

While the primary mode of action of iminoctadine triacetate is understood to be the disruption of the cell membrane, the precise biochemical targets within fungal pathogens are not fully elucidated. mdpi.comresearchgate.net Future research will likely delve deeper into the molecular interactions between iminoctadine triacetate and fungal cellular components. Identifying specific enzymes or proteins that are inhibited by the fungicide could reveal novel targets for the development of more effective and specific antifungal agents.

Advanced Approaches in Resistance Mechanism Research (e.g., transcriptomics, proteomics)

The development of fungicide resistance is a significant threat to effective disease management. researchgate.netresearchgate.net Advanced "omics" technologies, such as transcriptomics and proteomics, offer powerful tools to investigate the mechanisms of resistance to iminoctadine triacetate at a molecular level. nih.gov

Transcriptomic analysis (RNA-Seq) can be employed to compare the gene expression profiles of sensitive and resistant fungal strains exposed to iminoctadine triacetate. nih.govnii.ac.jp This can help identify genes that are upregulated or downregulated in resistant strains, providing clues about the molecular pathways involved in detoxification, target modification, or efflux pump mechanisms. Similarly, proteomics can be used to analyze changes in the protein expression patterns, revealing proteins that may be directly involved in conferring resistance. nih.govgoogleapis.com A study on cancer cell lines demonstrated the power of combining transcriptomic and proteomic approaches to identify novel gene candidates regulated by specific compounds. nih.gov Such integrated approaches will be invaluable in understanding and ultimately overcoming resistance to iminoctadine triacetate in fungal pathogens.

Sustainable Chemistry and Green Synthesis Routes for Iminoctadine Triacetate Production

The traditional chemical synthesis of fungicides often involves processes that are not environmentally friendly. There is a growing demand for sustainable and "green" chemistry approaches in the production of agricultural chemicals. Future research will likely focus on developing more eco-friendly synthesis routes for iminoctadine triacetate.

This could involve exploring the use of biocatalysts, renewable starting materials, and less hazardous solvents. For example, a patent describes a process for producing iminoctadine triacetate by reacting a specific triamine with O-methylisourea acetate (B1210297). google.com While this represents a specific chemical pathway, future research could aim to optimize such processes to reduce waste and energy consumption. The development of carbon-coated Magnéli phase titanium suboxides for the photocatalytic decomposition of iminoctadine triacetate points towards innovative degradation methods, which could also inform greener synthesis through reversible reactions or similar principles. rsc.org

Integrated Research on Environmental Remediation and Bioremediation Strategies

The environmental fate of fungicides is a critical area of research. Understanding how iminoctadine triacetate behaves in soil and water systems is essential for minimizing its environmental impact. Integrated research combining chemical analysis with biological studies is needed to develop effective remediation and bioremediation strategies. wikipedia.orghilarispublisher.com

Bioremediation, which utilizes microorganisms to break down pollutants, is a promising approach for cleaning up contaminated environments. wikipedia.orgnih.gov Future studies could focus on identifying and isolating microbial strains capable of degrading iminoctadine triacetate. Research into the factors affecting microbial bioremediation, such as nutrient availability and environmental conditions, will be crucial for developing practical applications. nih.gov Furthermore, exploring the potential of phytoremediation, using plants to remove or degrade contaminants, could offer another sustainable solution. frontiersin.org

Application of Nanocarrier Technologies for Targeted Research Delivery

Nanotechnology offers exciting possibilities for improving the efficacy and reducing the environmental impact of fungicides. nih.govnih.gov Nanocarriers, such as lipid-based nanoparticles or polymer-based systems, can be used to encapsulate iminoctadine triacetate, enabling its targeted delivery to fungal pathogens. nih.govnih.gov

This targeted approach could enhance the fungicide's effectiveness at lower application rates, thereby minimizing its release into the environment. nih.gov Research in this area would involve designing and characterizing suitable nanocarrier systems for iminoctadine triacetate, evaluating their stability, and assessing their efficacy against target fungi. Studies on the use of nanocarriers for drug delivery in medicine have demonstrated their potential to control release patterns and improve accumulation at target sites, principles that are directly applicable to agricultural fungicides. nih.gov The use of nonionic surfactants like polyoxyethylene sorbitan (B8754009) monooleate in formulations is already a step in this direction, and further refinement with advanced nanotechnologies is a logical next step. science.govscience.gov

Synergistic and Antagonistic Interactions in Multi-Compound Research Systems

In practical agriculture, fungicides are often used in combination with other pesticides to manage a broader spectrum of pests and diseases. Understanding the interactions between iminoctadine triacetate and other compounds is crucial for optimizing disease control strategies and preventing unintended consequences.

Research has already shown that a mixture of iminoctadine triacetate and benzimidazoles can have a synergistic effect in controlling benzimidazole-resistant Penicillium digitatum. researchgate.netresearchgate.net Conversely, a study on Japanese pear scab found that mixing difenoconazole (B1670550) with iminoctadine albesilate resulted in superior efficacy compared to difenoconazole alone. researchgate.net Future research should systematically investigate the synergistic and antagonistic interactions of iminoctadine triacetate with a wider range of fungicides, insecticides, and even biological control agents. googleapis.comgoogle.com This knowledge will be vital for developing integrated pest management (IPM) programs that are both effective and sustainable.

Q & A

Basic: What analytical methods are recommended for determining iminoctadine triacetate purity in research samples?

High-performance liquid chromatography (HPLC) is the primary method for purity assessment, with a minimum assay threshold of 98% under optimized conditions . Sample preparation should account for solubility properties: iminoctadine triacetate is highly soluble in water (764 g/L) and methanol (777 g/L) at 25°C, enabling efficient extraction . Method validation should include recovery rate tests, which average 87.3–111.2% for iminoctadine triacetate in plant matrices, and a detection limit of 0.01 mg/kg using triple-quadrupole LC-MS/MS systems . Column selection (e.g., C18 reverse-phase) and mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) are critical for resolving degradation byproducts.

Basic: What are the key considerations for storing iminoctadine triacetate to ensure stability?

Storage conditions vary by formulation:

  • Neat standards : Store at +20°C in airtight containers to prevent hygroscopic absorption .
  • Analytical solutions : Maintain at 2–8°C to minimize hydrolysis, particularly in aqueous matrices .
    Contradictions in recommended temperatures (e.g., +20°C vs. 2–8°C) may reflect differences in purity grades or solvent systems. Researchers should validate stability under their specific storage protocols by monitoring pH shifts or precipitate formation.

Advanced: How can researchers investigate the mode of action of iminoctadine triacetate at the fungal cell membrane level?

Iminoctadine triacetate disrupts lipid biosynthesis and membrane integrity via a mechanism distinct from sterol demethylation inhibitors (e.g., azoles) . Methodologies include:

  • In vitro lipid bilayer assays : Measure changes in membrane permeability using fluorescent probes (e.g., propidium iodide) .
  • Comparative transcriptomics : Identify differentially expressed genes in Colletotrichum spp. treated with iminoctadine triacetate versus sterol biosynthesis inhibitors .
  • Electron microscopy : Visualize ultrastructural damage to hyphae, such as cytoplasmic leakage or organelle disorganization .

Advanced: What methodologies are effective in studying the photocatalytic degradation of iminoctadine triacetate in aqueous environments?

Carbon-coated TiO₂ (Ti₄O₇/C) under visible light achieves 70–90% degradation efficiency by generating hydroxyl radicals . Experimental design should include:

  • Reactor setup : Optimize catalyst loading (e.g., 1 g/L Ti₄O₇/C) and light intensity (≥400 nm) .
  • Degradation kinetics : Monitor parent compound depletion via LC-MS, quantifying intermediates like guanidine derivatives .
  • Ecotoxicology assays : Assess residual toxicity using Daphnia magna or algal growth inhibition tests post-degradation .

Advanced: How should researchers design experiments to evaluate the residual dynamics of iminoctadine triacetate in medicinal plants?

For crops like Schizandra chinensis:

  • Field trials : Apply foliar sprays at 3–7-day intervals pre-harvest, with sampling at 0, 3, 7, and 14 days post-application .

  • Processing factor (PF) calculation : Compare residue levels in fresh vs. dried samples (PF = 0.08–13.66 mg/kg in dried vs. 1.08–2.06 mg/kg in fresh) to assess concentration effects during drying .

  • Risk assessment : Calculate %ADI (Acceptable Daily Intake) using the formula:

    %ADI=Residue (mg/kg)×Daily Intake (kg/day)ADI (mg/kg body weight/day)×100\%ADI = \frac{\text{Residue (mg/kg)} \times \text{Daily Intake (kg/day)}}{\text{ADI (mg/kg body weight/day)}} \times 100

    Reported %ADIs for iminoctadine triacetate in Schizandra are ≤0.1890, indicating low consumer risk .

Advanced: How can researchers optimize formulations to enhance iminoctadine triacetate efficacy against resistant fungal strains?

  • Synergistic combinations : Co-apply with demethylation inhibitors (e.g., hexaconazole) to target multiple fungal pathways .
  • Nanoencapsulation : Use biodegradable polymers (e.g., chitosan) to improve foliar adhesion and slow-release kinetics .
  • Adjuvant screening : Test surfactants (e.g., alkylbenzene sulfonates) to enhance penetration into waxy cuticles, referencing historical formulations with tris(albesilate) counterions .

Basic: What synthetic routes are documented for iminoctadine triacetate?

  • Step 1 : Synthesize 1,8-diaminooctane via nitration of octanediol, followed by catalytic hydrogenation .
  • Step 2 : React with S-methylisothiourea sulfate under reflux to form the diguanidine intermediate .
  • Step 3 : Neutralize with acetic acid to yield the triacetate salt (143–144°C melting point) .

Advanced: What safety protocols are critical when handling iminoctadine triacetate in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves and respirators with organic vapor cartridges due to acute oral toxicity (LD₅₀ < 500 mg/kg) .
  • Waste disposal : Neutralize acidic residues with 10% NaOH before incineration to prevent environmental release .
  • Exposure monitoring : Implement urinary biomonitoring for guanidine metabolites in occupational studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.